molecular formula C13H11N3OS B14332760 3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole CAS No. 106636-45-7

3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole

Cat. No.: B14332760
CAS No.: 106636-45-7
M. Wt: 257.31 g/mol
InChI Key: YJONZCOJIUGDAL-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole typically involves the cyclization and condensation of haloketones with thioamide . One common method includes the use of α-acylaminoketones treated with stoichiometric amounts of P2S5 or Lawesson’s reagent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

106636-45-7

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

3-methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H11N3OS/c1-8-3-5-10(6-4-8)11-12(15-17)16-9(2)7-18-13(16)14-11/h3-7H,1-2H3

InChI Key

YJONZCOJIUGDAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=CSC3=N2)C)N=O

Origin of Product

United States

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